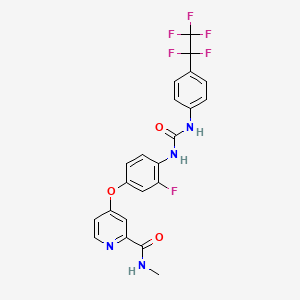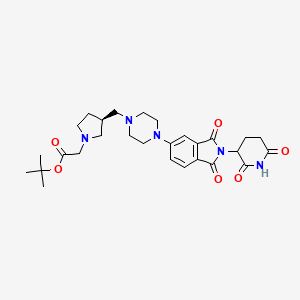
Pomalidomide-PEG7-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-PEG7-NH2 (hydrochloride): is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand used in the recruitment of CRBN protein. This compound can be connected to the ligand for protein by a linker to form PROTAC (proteolysis-targeting chimeras) . It is primarily used in scientific research for its ability to target and degrade specific proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Pomalidomide-PEG7-NH2 (hydrochloride) involves multiple steps, starting with the synthesis of Pomalidomide. The compound is then linked with a polyethylene glycol (PEG) chain, which is further functionalized with an amine group (NH2). The final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production methods for Pomalidomide-PEG7-NH2 (hydrochloride) are not widely documented. the synthesis typically involves continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-PEG7-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine group (NH2) can participate in substitution reactions with carboxyl groups to form amide bonds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Pomalidomide-PEG7-NH2 (hydrochloride) include:
Linkers: Used to connect the PEG chain to the protein ligand.
Oxidizing and Reducing Agents: Used in various steps of the synthesis
Major Products: The major products formed from these reactions are typically PROTACs, which are used to target and degrade specific proteins .
Applications De Recherche Scientifique
Chemistry: In chemistry, Pomalidomide-PEG7-NH2 (hydrochloride) is used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein function and degradation .
Biology: In biological research, this compound is used to study the role of specific proteins in various cellular processes by selectively degrading them .
Medicine: In medicine, Pomalidomide-PEG7-NH2 (hydrochloride) is used in preclinical studies to develop new therapeutic strategies for diseases such as cancer by targeting and degrading oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
Pomalidomide-PEG7-NH2 (hydrochloride) exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparaison Avec Des Composés Similaires
Pomalidomide-PEG2-C2-NH2 (hydrochloride): Another functionalized cereblon ligand used for the development of PROTACs.
Pomalidomide-PEG4-NH2 (hydrochloride): A similar compound with a shorter PEG chain.
Uniqueness: Pomalidomide-PEG7-NH2 (hydrochloride) is unique due to its longer PEG chain, which provides greater flexibility and solubility, making it more effective in certain applications .
Propriétés
Formule moléculaire |
C27H40ClN3O11 |
|---|---|
Poids moléculaire |
618.1 g/mol |
Nom IUPAC |
4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H39N3O11.ClH/c28-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-22-3-1-2-20-24(22)27(34)30(26(20)33)21-4-5-23(31)29-25(21)32;/h1-3,21H,4-19,28H2,(H,29,31,32);1H |
Clé InChI |
IQACMBDIEZKJEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)

![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)
![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)





![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)


![3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)
